molecular formula C7H5BrN2O3 B1266745 2-Bromo-3-nitrobenzamide CAS No. 35757-19-8

2-Bromo-3-nitrobenzamide

Cat. No. B1266745
CAS RN: 35757-19-8
M. Wt: 245.03 g/mol
InChI Key: TXFBJRKUCSPKPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-3-nitrobenzamide and its derivatives often involves nucleophilic substitution reactions with aromatic compounds. For example, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines in N,N-dimethylformamide produces N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, showcasing a novel aromatic nucleophilic substitution with rearrangement (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Molecular Structure Analysis

Structural analysis of compounds similar to 2-Bromo-3-nitrobenzamide, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, has been conducted using various spectroscopic techniques and X-ray diffraction methods. These studies reveal insights into the molecule's geometry, confirming the structure-property relationships crucial for understanding its chemical behavior and potential applications (He, Yang, Hou, Teng, & Wang, 2014).

Chemical Reactions and Properties

2-Bromo-3-nitrobenzamide participates in various chemical reactions, highlighting its reactivity and versatility. For instance, its reaction with nucleophiles under specific conditions has been utilized to explore novel synthetic pathways and mechanisms, offering insights into its chemical reactivity and the formation of unexpected products (Cosimelli, Lamartina, & Spinelli, 2001).

Scientific Research Applications

Synthesis of Chlorantraniliprole

Crystal Engineering

In the field of crystal engineering, compounds similar to 2-Bromo-3-nitrobenzamide have been explored for their ability to form molecular tapes via hydrogen bonds and halogen bonds. This research is significant in the design and development of new materials with tailored properties (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).

Chemical Reactions with Alkenes

N-bromo-p-nitrobenzamide, a related compound, reacts with organic acids to form acyl or sulfonyl hypohalites, which can add to double bonds, yielding trans-vic-halogeno esters. This process is significant in organic synthesis, demonstrating the utility of such compounds in creating specific molecular structures (A. Goosen, E. Hoffmann, & B. Taljaard, 1994).

Molecular Docking and Spectroscopic Analysis

Another derivative, N-(4-Bromophenyl)-4-nitrobenzamide, has been studied for its potential in electro-optical applications. It was examined through molecular docking and vibrational spectroscopic analysis, revealing insights into its chemical properties and potential applications (A. Dwivedi & Abhishek Kumar, 2019).

Chemotherapeutic Activity

A related compound, 4-iodo-3-nitrobenzamide, has been explored for its potential chemotherapeutic activity. It was found to be effective in killing tumor cells, suggesting the potential of similar compounds in cancer treatment (J. Mendeleyev et al., 1995).

Safety And Hazards

While specific safety and hazard information for 2-Bromo-3-nitrobenzamide is not available, general safety measures for handling chemical substances should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFBJRKUCSPKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289630
Record name 2-bromo-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-nitrobenzamide

CAS RN

35757-19-8
Record name NSC62481
Source DTP/NCI
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Record name 2-bromo-3-nitrobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-3-NITROBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Libeer, H Depoorter, J Nys - Bulletin des Sociétés Chimiques …, 1971 - Wiley Online Library
… degradation) To a stirred sodium hypobromite solution (prepared from 3 g of bromine, 12 g of sodium hydroxide and 100 ml of water) at 0-5", 12.25 g of 2-bromo-3-nitrobenzamide is …
Number of citations: 2 onlinelibrary.wiley.com
YB Chen, JL Li, XS Shao, XY Xu, Z Li - Chinese Chemical Letters, 2013 - Elsevier
… Preparation of N-(2-((3-(benzylsulfinyl)-2-(methylcarbamoyl)phenyl)carbamoyl)-3-bromophenyl)-2-bromo-3-nitrobenzamide (4a): To a solution of the title compound 3b (1.0 mmol) in 10 …
Number of citations: 28 www.sciencedirect.com
C Arnone, G Consiglio, V Frenna… - The Journal of Organic …, 1997 - ACS Publications
A kinetic study of the title reactions has allowed an interpretation of the higher efficiency of an o-carboxamido group with respect to an o-carbomethoxy group in activating the …
Number of citations: 15 pubs.acs.org
JW Hubbard - 2008 - search.proquest.com
Synthesis of 2-alkenyl and 2-arylbenzimidazoles, having a variety of functional groups, has been accomplished via a novel palladium-catalyzed reductive N-heteroannulation of 2-nitro-…
Number of citations: 3 search.proquest.com
JW Hubbard - 2001 - search.proquest.com
… N-(2-Propen-1-yl)-2-bromo-3-nitrobenzamide (36). To a solution of 2-bromo-3-nitrobenzoic acid (1.00 g, 4.07 mmol) in dichloromethane (20 ml) was added oxalyl chloride (1.0 ml, l 146 …
Number of citations: 3 search.proquest.com
T Threlfall - Vibrational Spectroscopy, 2022 - Elsevier
The infrared spectra of more than 150 primarycarboxamides in the NH stretching and the carbonyl region have been measured. Comparison is made with Bellamys analysis of the …
Number of citations: 1 www.sciencedirect.com
X Hua, W Wei, L Zhu, Y Zhou - Chemical Research in Chinese …, 2018 - Springer
To further explore the structure-activity relationship(SAR) of amide bridge moeity of anthranilic diamides derivatives, a series of N-pyridylpyrazole derivatives was designed, synthesized …
Number of citations: 0 link.springer.com
JW Hubbard, AM Piegols, BCG Söderberg - Tetrahedron, 2007 - Elsevier
… the crude product was purified by chromatography (hexanes/EtOAc, 6:4) to give 7 (1.05 g, 4.02 mmol, 48%) as a yellow solid followed by N-(2-propen-1-yl) 2-bromo-3-nitrobenzamide (…
Number of citations: 63 www.sciencedirect.com

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